

Hexyl gallate CAS number and molecular structure

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Compound of Interest		
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An In-depth Technical Guide to Hexyl Gallate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **hexyl gallate**, a molecule of significant interest in pharmaceutical and scientific research. This document details its chemical identity, physicochemical properties, synthesis, and biological activities, supported by experimental protocols and pathway diagrams.

Core Identity: CAS Number and Molecular Structure

Hexyl gallate, a hexyl ester of gallic acid, is identified by the following:

- CAS Number: 1087-26-9[1][2][3][4]
- IUPAC Name: hexyl 3,4,5-trihydroxybenzoate[3][5]
- Synonyms: n-Hexyl 3,4,5-trihydroxybenzoate, Gallic acid hexyl ester[1][6][7]

The molecular structure of **hexyl gallate** is characterized by a benzene ring substituted with three hydroxyl groups and a hexyl ester group.

Molecular Formula: C13H18O5[1][2][3]

Canonical SMILES: CCCCCCC(=0)C1=CC(=C(C(=C1)O)O)O[3][7]



InChlKey: DQHJNOHLEKVUHU-UHFFFAOYSA-N[3][7]

Physicochemical and Biological Properties

Hexyl gallate's properties make it a versatile molecule for various research applications. Key quantitative data are summarized in the tables below.

Table 1: Physicochemical Properties of Hexyl Gallate

Property	Value	Reference
Molecular Weight	254.28 g/mol	[1][2][3]
Melting Point	92 °C	[1][8]
Boiling Point (Predicted)	465.9 ± 40.0 °C	[8]
XLogP3	3.2	[5][9]
Hydrogen Bond Donor Count	3	[5][9]
Hydrogen Bond Acceptor Count	5	[5][9]
Rotatable Bond Count	7	[5][9]
Topological Polar Surface Area	87 Ų	[5][9]
Solubility in DMSO	41.67 mg/mL (163.87 mM)	[10][11]
Solubility in Water	Sparingly soluble	[12][13]

Table 2: Biological Activity of Hexyl Gallate



Activity	Target/Assay	Value	Reference
Antimalarial	Plasmodium falciparum	IC50: 0.11 mM	[6][8][10][14]
Anticancer	MCF-7 breast cancer cells	IC50: 25.94 μg/mL (for heptyl gallate, a close analog)	[15]
Antibacterial	Xanthomonas citri	MIC range: 30-50 μg/ml	[6][10][14]
Antiviral	Herpes Simplex Virus	Inhibits replication	[1][16]
Quorum Sensing Inhibition	RhIR in P. aeruginosa	Inhibits production of rhamnolipid and pyocyanin	[10][14]

Synthesis of Hexyl Gallate

Hexyl gallate can be synthesized via the esterification of gallic acid with n-hexanol.

Experimental Protocol: Synthesis of Hexyl Gallate

This protocol is adapted from a patented method for synthesizing alkyl gallates.[8][17]

Materials:

- Gallic acid (90% purity)
- n-Hexanol
- Sulfuric acid (concentrated)
- Sodium sulfate (anhydrous)
- · Methylene chloride
- Deionized water



Equipment:

- Reaction flask
- Soxhlet apparatus
- Heating mantle with magnetic stirrer
- Rotary evaporator
- Filtration apparatus
- Vacuum oven

Procedure:

- To a reaction flask, add 50 g of gallic acid (90% purity), 135.85 g of n-hexanol, and 1 mL of concentrated sulfuric acid. An additional 70 ml of hexyl alcohol is used to fill the Soxhlet apparatus.[8]
- Assemble a Soxhlet apparatus with the reaction flask, containing 10 g of anhydrous sodium sulfate in the thimble to act as a drying agent.[8]
- Heat the mixture to approximately 160°C with constant stirring for about 8 hours. The water formed during the reaction is removed as an azeotrope with hexanol and trapped by the sodium sulfate in the Soxhlet apparatus.[8]
- After the reaction is complete, distill off the excess hexanol using a rotary evaporator until a
 mixture containing approximately 75% hexyl gallate in hexyl alcohol is obtained.[8]
- Pour the resulting mixture into methylene chloride while stirring to induce crystallization.[8]
- Wash the obtained suspension with water. This will result in the formation of a water layer, a methylene chloride layer, and the **hexyl gallate** crystals in between.[8]
- Filter the crystals and wash them once with water and once with methylene chloride.[8]
- Dry the final product in a vacuum oven for 1 hour at 60°C and 300 mm Hg vacuum.



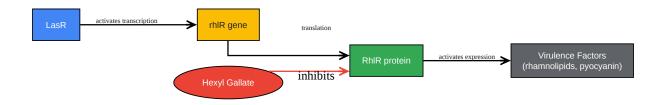
Biological Mechanisms and Signaling Pathways

Hexyl gallate exhibits a range of biological activities, primarily attributed to its antioxidant and membrane-disrupting properties.

Antimicrobial Activity

Inhibition of Quorum Sensing in Pseudomonas aeruginosa

Hexyl gallate has been shown to inhibit the RhIR quorum-sensing system in Pseudomonas aeruginosa. This system is crucial for the regulation of virulence factors. **Hexyl gallate**'s inhibition of RhIR leads to a decrease in the production of rhamnolipids and pyocyanin, key virulence factors of this pathogen.[10][14]



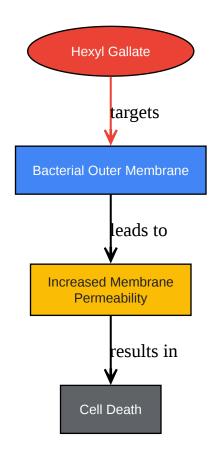
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Caption: Inhibition of the RhIR quorum-sensing pathway in P. aeruginosa by hexyl gallate.

Disruption of Bacterial Cell Membrane

In pathogens like Xanthomonas citri, the causative agent of citrus canker, **hexyl gallate**'s primary mode of action is the disruption of the bacterial outer membrane.[4][18] This leads to increased membrane permeability and subsequent cell death.



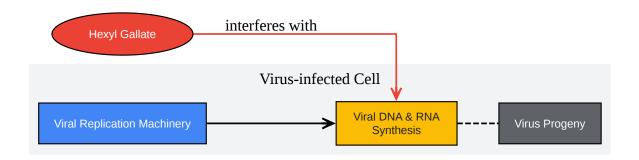


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Caption: Proposed mechanism of bacterial membrane disruption by **hexyl gallate**.

Antiviral Activity

Hexyl gallate has demonstrated antiviral properties, notably against the Herpes Simplex Virus. [1][16] It is believed to inhibit viral replication by interfering with the synthesis of viral DNA and RNA through its aromatic hydrocarbon moiety.[1][16] Gallic acid and its derivatives have also been shown to inhibit HIV-1 infection.[19][20]





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Caption: General mechanism of antiviral action of hexyl gallate.

Key Experimental Protocols Determination of Antioxidant Activity: DPPH Radical Scavenging Assay

This assay is a standard method for evaluating the antioxidant potential of compounds.[21][22] [23][24]

Principle:

The stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH) has a deep violet color with a maximum absorbance at 517 nm.[21][22] In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, DPPH-H, resulting in a color change from violet to yellow and a decrease in absorbance.[22]

Materials:

- Hexyl gallate
- 2,2-diphenyl-1-picrylhydrazyl (DPPH)
- Methanol or Ethanol
- Spectrophotometer or microplate reader

Procedure:

- Prepare a stock solution of hexyl gallate in methanol or ethanol.
- Prepare a working solution of DPPH in the same solvent (typically around 0.1 mM). The absorbance of this solution at 517 nm should be approximately 1.0.[21]
- Prepare a series of dilutions of the hexyl gallate stock solution.



- In a test tube or microplate well, mix a defined volume of the hexyl gallate solution (or standard/control) with a defined volume of the DPPH working solution.
- Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
- Measure the absorbance of the solution at 517 nm.
- A blank containing only the solvent and a control containing the solvent and the DPPH solution are also measured.
- The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

Determination of Minimum Inhibitory Concentration (MIC): Resazurin Microtiter Assay (REMA)

This colorimetric assay is used to determine the minimum concentration of an antimicrobial agent that inhibits the growth of a microorganism.[25]

Principle:

Resazurin, a blue and non-fluorescent dye, is reduced by metabolically active cells to the pink and highly fluorescent resorufin. A color change from blue to pink indicates cell viability, while the absence of a color change indicates inhibition of growth.

Materials:

- Hexyl gallate
- Bacterial strain of interest (e.g., Xanthomonas citri)
- Appropriate liquid growth medium (e.g., NYG broth)
- 96-well microtiter plates
- Resazurin solution (e.g., 0.01%)



- Incubator
- Microplate reader (for fluorescence or absorbance)

Procedure:

- Prepare a stock solution of hexyl gallate in a suitable solvent (e.g., DMSO).
- In a 96-well plate, perform serial two-fold dilutions of the **hexyl gallate** stock solution in the growth medium.
- Prepare a standardized inoculum of the test bacterium in the growth medium.
- Add the bacterial inoculum to each well containing the hexyl gallate dilutions. Include a
 positive control (no hexyl gallate) and a negative control (no bacteria).
- Incubate the plate at the optimal growth temperature for the bacterium for a specified period (e.g., 4 hours).[25]
- Add the resazurin solution to each well and incubate for a further period (e.g., 2 hours).
- The MIC is determined as the lowest concentration of hexyl gallate that prevents the color change of resazurin from blue to pink.

Safety and Toxicology

While extensive toxicological data specific to **hexyl gallate** is limited, studies on gallic acid esters provide some insights. Generally, shorter-chain alkyl gallates are considered relatively safe.[4] One study has shown **hexyl gallate** to be non-genotoxic and non-mutagenic.[4] However, as with any research chemical, appropriate safety precautions should be taken. A safety data sheet (SDS) for **hexyl gallate** indicates that no data is available for many toxicological endpoints, including acute oral and dermal toxicity, skin corrosion/irritation, and reproductive toxicity.[26] General toxicology reviews of other gallates, such as propyl, octyl, and dodecyl gallate, have been conducted, but direct extrapolation of these findings to **hexyl gallate** should be done with caution.[27]



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